molecular formula C23H25N3O4S B2421262 1-(2,6-dimethylmorpholino)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone CAS No. 893999-60-5

1-(2,6-dimethylmorpholino)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone

Cat. No. B2421262
CAS RN: 893999-60-5
M. Wt: 439.53
InChI Key: KICJUBJZCXIFJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The morpholine (1,4-oxazinane) motif, which is part of the compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of similar compounds have been a focus in research, leading to the development of novel molecules with potential applications in various fields. For instance, the synthesis and characterization of mono- and dinuclear Ni(II) complexes using related ligands have been explored, revealing insights into their spectroscopic, electrochemical, and antimicrobial properties (Chai et al., 2017).

Biological Activities

  • Research has been conducted on compounds with structural similarities, focusing on their potential enzyme inhibitory properties. The study of morpholine-derived Mannich bases, for instance, has shown significant inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) (Boy et al., 2020).

Antimicrobial and Antioxidant Properties

  • Investigations into the antimicrobial and antioxidant properties of related compounds have been conducted. For example, novel chalcone derivatives have demonstrated notable antimicrobial and antioxidant activities, highlighting their potential in therapeutic applications (Gopi et al., 2016).

Anticancer Potential

  • The exploration of compounds with structural similarities for their anticancer activity has also been a significant area of research. Studies on piperazine-2,6-dione derivatives and their indole-2-carbonyl variants have revealed promising anticancer properties, suggesting potential applications in cancer treatment (Kumar et al., 2013).

Chemopreventive Properties

  • Research has also been directed towards understanding the chemopreventive properties of related nitroaromatic compounds. For instance, compounds isolated from ambrette musk residue have demonstrated significant activity as glutathione S-transferase inducers, a characteristic associated with potential cancer chemopreventive agents (Zheng et al., 1992).

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-[3-[(3-nitrophenyl)methylsulfanyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16-11-25(12-17(2)30-16)23(27)14-24-13-22(20-8-3-4-9-21(20)24)31-15-18-6-5-7-19(10-18)26(28)29/h3-10,13,16-17H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICJUBJZCXIFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dimethylmorpholino)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone

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